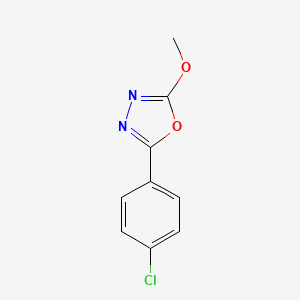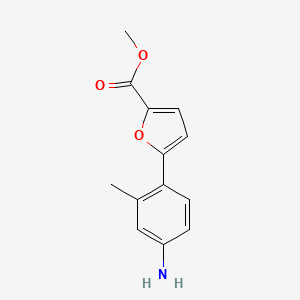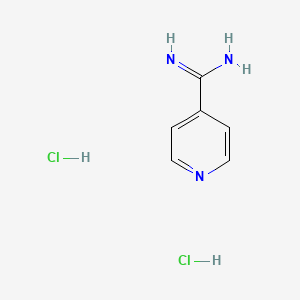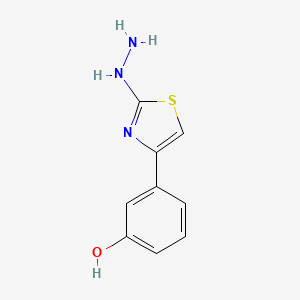
2-((tert-Butoxycarbonyl)amino)-5-methylthiazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((tert-Butoxycarbonyl)amino)-5-methylthiazole-4-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, a thiazole ring, and a carboxylic acid group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its ability to protect amino groups during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-5-methylthiazole-4-carboxylic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of solvents like tetrahydrofuran (THF) and chloroform in biphasic mixtures with aqueous sodium bicarbonate can also be employed to enhance the efficiency of the reaction .
化学反应分析
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-5-methylthiazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The carboxylic acid group can be activated using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) for peptide bond formation.
Common Reagents and Conditions
Boc Protection: Di-tert-butyl dicarbonate (Boc2O), sodium hydroxide, DMAP, acetonitrile.
Boc Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), methanol.
Coupling Reactions: N,N’-diisopropylcarbodiimide (DIC), N-hydroxysuccinimide (NHS).
Major Products Formed
Boc Deprotection: The major product is the free amine after removal of the Boc group.
Coupling Reactions: Formation of peptide bonds leading to dipeptides or longer peptide chains.
科学研究应用
2-((tert-Butoxycarbonyl)amino)-5-methylthiazole-4-carboxylic acid has several applications in scientific research:
作用机制
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-5-methylthiazole-4-carboxylic acid primarily involves the protection and deprotection of amino groups. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation . The thiazole ring can also interact with various molecular targets, influencing the compound’s reactivity and stability .
相似化合物的比较
Similar Compounds
- N-tert-Butoxycarbonyl-5-syn-tert-butyl-2,2-dimethylthiazolidine-4-carboxylic acid .
- (S)-2-[(tert-Butoxycarbonyl)amino]-3-aminopropionic acid .
- Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate .
Uniqueness
2-((tert-Butoxycarbonyl)amino)-5-methylthiazole-4-carboxylic acid is unique due to its combination of a Boc-protected amino group, a thiazole ring, and a carboxylic acid group. This structure allows it to serve as a versatile intermediate in organic synthesis, particularly in the preparation of peptides and other bioactive molecules .
属性
分子式 |
C10H14N2O4S |
|---|---|
分子量 |
258.30 g/mol |
IUPAC 名称 |
5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H14N2O4S/c1-5-6(7(13)14)11-8(17-5)12-9(15)16-10(2,3)4/h1-4H3,(H,13,14)(H,11,12,15) |
InChI 键 |
QEELYCLLAYILBV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(S1)NC(=O)OC(C)(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Methoxy-2-methylbenzofuro[2,3-b]pyridine](/img/structure/B11767582.png)

![tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[chromene-2,4'-piperidine]-1'-carboxylate](/img/structure/B11767599.png)
![6-(tert-Butyl)-2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B11767600.png)




![Methyl 4H-benzo[e][1,2]oxazine-3-carboxylate](/img/structure/B11767628.png)
![Ethyl 4-hydroxy-2-oxo-1,2,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate](/img/structure/B11767632.png)
![6'-Bromo-8'-methyl-1'H-spiro[cyclopentane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B11767636.png)

![N,N-Dimethylbenzo[d]isothiazol-6-amine](/img/structure/B11767644.png)

